Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)
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Overview
Description
Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) is a chemical compound with the molecular formula C10H12O3 and a molar mass of 180.2 g/mol It is a derivative of tricycloheptane, characterized by the presence of an acetyloxy group attached to the methyl group at the 5-position of the heptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with tricyclo[2.2.1.02,6]heptanone as the starting material.
Acetylation: The methyl group at the 5-position is acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale acetylation processes. These methods ensure efficient production with consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the acetyloxy group.
Scientific Research Applications
Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may interact with enzymes or receptors in biological systems. The unique structure of the compound allows it to participate in various chemical and biological processes, influencing its activity and effects.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.02,6]heptanone: The parent compound without the acetyloxy group.
Tricyclo[2.2.1.02,6]heptanol: The alcohol derivative of tricycloheptane.
Tricyclo[2.2.1.02,6]heptanoic acid: The carboxylic acid derivative.
Uniqueness
Tricyclo[22102,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
(5-oxo-3-tricyclo[2.2.1.02,6]heptanyl)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-4(11)13-3-7-5-2-6-8(7)9(6)10(5)12/h5-9H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAXKTCKJQSLCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2CC3C1C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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